molecular formula C14H8Cl3FN2OS B4931282 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide

2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B4931282
M. Wt: 377.6 g/mol
InChI Key: JDCBPKDOPMPTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, also known as TCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TCB is a member of the thioamide family of compounds and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is not fully understood. However, studies have suggested that 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4). COX-2 is an enzyme involved in the production of inflammatory mediators, while PDE4 is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to exhibit various biochemical and physiological effects. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and induce cell cycle arrest and apoptosis in cancer cells. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has also been shown to have anti-viral properties, inhibiting the replication of viruses such as dengue and Zika.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is its broad range of biological activities, making it a promising compound for therapeutic development. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is also relatively easy to synthesize, making it accessible for laboratory experiments. However, 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-based therapeutics for cancer treatment. Further studies are needed to fully understand the mechanism of action of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide and to optimize its efficacy and safety in preclinical and clinical studies. Additionally, the anti-inflammatory and anti-viral properties of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide warrant further investigation for potential therapeutic applications in inflammatory and viral diseases. Finally, the development of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide analogs with improved solubility and bioavailability may expand its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 2-fluoro-N-(2,4,5-trichlorophenyl)benzamide with thiocarbonyldiimidazole (TCDI) in the presence of a base, such as triethylamine. The reaction yields 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide as a white crystalline solid with a melting point of 208-210°C.

Scientific Research Applications

2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its therapeutic potential in various diseases. One of the most promising applications of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is in the treatment of cancer. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide exerts its anti-cancer activity by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.
2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has also been studied for its anti-inflammatory properties. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

2-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3FN2OS/c15-8-5-10(17)12(6-9(8)16)19-14(22)20-13(21)7-3-1-2-4-11(7)18/h1-6H,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCBPKDOPMPTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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